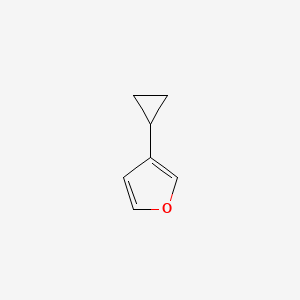

3-Cyclopropylfuran

Description

3-Cyclopropylfuran is a bicyclic organic compound featuring a furan ring substituted with a cyclopropyl group at the 3-position. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry, particularly in kinase inhibitor design. Derivatives of this compound have shown significant pharmacological activity, such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor beta (PDGFRβ) .

Properties

IUPAC Name |

3-cyclopropylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJGFPAEFSYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylfuran can be achieved through several methods. One common approach involves the cyclization of acetylenic epoxides in the presence of a catalyst such as indium chloride (InCl₃). This method is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of starting materials, cyclization reactions, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylfuran undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming furan oxides.

Reduction: This reaction involves the addition of hydrogen, leading to the formation of cyclopropylfuran derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

Oxidation: Formation of furan oxides.

Reduction: Formation of cyclopropylfuran derivatives.

Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

3-Cyclopropylfuran has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropylfuran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity of 3-Cyclopropylfuran Derivatives

Table 1 summarizes the kinase inhibition profiles of select this compound derivatives (C15–C21) compared to structurally related compounds. Key findings include:

| Compound | VEGFR2 IC50 (nmol/L) | FGFR1 IC50 (nmol/L) | PDGFRβ IC50 (nmol/L) |

|---|---|---|---|

| C15 | 16.6 | 406.2 | 31.1 |

| C16 | 20.5 | 1103.5 | 161.4 |

| C21 | 107.5 | 2671.4 | 54.2 |

| C19 | 1649.1 | 7616.3 | 167.3 |

- C15 demonstrates superior VEGFR2 inhibition compared to C16 (16.6 vs. 20.5 nmol/L), suggesting that minor structural modifications (e.g., substituent size or polarity) significantly impact potency .

- C21 , despite weaker VEGFR2 activity (107.5 nmol/L), retains moderate PDGFRβ inhibition (54.2 nmol/L), indicating divergent selectivity profiles within the same scaffold .

- Bulkier substituents (e.g., in C19 ) drastically reduce potency across all targets, emphasizing the importance of steric compatibility in receptor binding .

Comparison with Other Cyclopropyl-Containing Heterocycles

- 2-Cyclopropylfuran-3-carboxylic Acid (CAS: 1803589-51-6): This positional isomer substitutes the cyclopropyl group at the 2-position of the furan ring and introduces a carboxylic acid moiety.

- Cyclohexylpropyl Phosphonofluoridates (e.g., 3-cyclohexylpropyl ethylphosphonofluoridate): These compounds, while unrelated to furans, share cycloalkyl substituents. Their phosphonofluoridate groups confer distinct reactivity (e.g., acetylcholinesterase inhibition), contrasting with the kinase-focused activity of this compound derivatives .

Physicochemical Properties

- This compound derivatives typically exhibit moderate lipophilicity due to the cyclopropyl group, enhancing membrane permeability.

Key Research Insights

- Structure-Activity Relationship (SAR): The 3-cyclopropyl group optimizes kinase inhibition by balancing steric bulk and electronic effects. Substitution at the 2-position (as in 2-cyclopropylfuran-3-carboxylic acid) disrupts this balance, reducing potency .

- Selectivity Challenges: While C15 is highly potent against VEGFR2, its moderate FGFR1 activity (IC50 = 406.2 nmol/L) highlights the need for further selectivity optimization .

- Synthetic Accessibility: this compound derivatives are synthetically tractable via cyclopropanation of furan precursors, whereas phosphonofluoridates require specialized handling due to toxicity risks .

Biological Activity

3-Cyclopropylfuran is a cyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural and biological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant antimicrobial activity. A study evaluated various furan derivatives, including this compound, against a range of bacterial strains. The results demonstrated that this compound showed moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Insecticidal Activity

The insecticidal properties of furan derivatives have been extensively studied. In one case study, derivatives similar to this compound were tested for their effects on insect larvae. The findings revealed that these compounds could disrupt normal larval development, leading to increased mortality rates in treated groups . The structure-activity relationship (SAR) analysis suggested that the presence of the furan ring was crucial for enhancing insecticidal potency.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Furan derivatives are known to inhibit various enzymes involved in metabolic pathways in both microbial and insect systems.

- Disruption of Cell Membranes : The lipophilic nature of cyclopropylfuran allows it to integrate into cellular membranes, causing destabilization and cell death.

Case Study 1: Antibacterial Efficacy

A recent study focused on synthesizing and evaluating the antibacterial efficacy of this compound against resistant strains of bacteria. The compound was tested using a disc diffusion method, revealing an inhibition zone diameter of approximately 15 mm against E. coli and P. aeruginosa. This suggests potential for further development as an antibacterial agent .

Case Study 2: Insect Development Disruption

In another study examining the effects of various furan derivatives on pest control, researchers treated larvae with different concentrations of this compound. The results indicated that at higher concentrations (100 µg/mL), there was a significant reduction in larval weight and increased mortality rates (up to 70%) compared to control groups . These findings highlight its potential as a natural insecticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.